molecular formula C6H3ClINO B8595948 5-Chloro-6-iodo-3-pyridinecarbaldehyde

5-Chloro-6-iodo-3-pyridinecarbaldehyde

Cat. No. B8595948
M. Wt: 267.45 g/mol
InChI Key: UCPISYXHBJAWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-iodo-3-pyridinecarbaldehyde is a useful research compound. Its molecular formula is C6H3ClINO and its molecular weight is 267.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-iodo-3-pyridinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-iodo-3-pyridinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-6-iodo-3-pyridinecarbaldehyde

Molecular Formula

C6H3ClINO

Molecular Weight

267.45 g/mol

IUPAC Name

5-chloro-6-iodopyridine-3-carbaldehyde

InChI

InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H

InChI Key

UCPISYXHBJAWCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)I)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-chloro-6-iodo-3-pyridinyl)methanol (392 mg, 1.455 mmol), CrO2 (Magtrieve) (2.444 g, 29.1 mmol), and DCM (20 ml) was stirred at 40° C. for 24 h. Some starting material was still observed by TLC. More CrO2 (0.61 g) was added and the suspension stirred at 40° C. overnight. TLC showed full conversion. Filtration and concentration afforded 5-chloro-6-iodo-3-pyridinecarbaldehyde (261 mg, 67%) as a brown solid pure enough to be used in the next step.
Quantity
392 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
2.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO2
Quantity
0.61 g
Type
reactant
Reaction Step Two

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